molecular formula C11H14ClFN4O3 B13028763 (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine

(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine

Cat. No.: B13028763
M. Wt: 304.70 g/mol
InChI Key: YVYSXVZMZGTRFP-IUCAKERBSA-N
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Description

(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Incorporation of the Oxetane Ring: The oxetane ring can be formed through an intramolecular cyclization reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while substitution of the chloro group can yield various substituted pyrazoles.

Scientific Research Applications

(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Pharmaceuticals: It may have potential therapeutic applications due to its unique structure and functional groups.

    Chemical Research: The compound can be used as a model compound for studying various chemical reactions and mechanisms.

    Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro, chloro, and fluoro groups can influence its binding affinity and specificity. The oxetane ring may also play a role in its biological activity by affecting its three-dimensional structure and interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures. The presence of the chloro, nitro, and fluoro groups, along with the oxetane ring, gives it distinct chemical and biological properties that may not be found in other similar compounds.

Properties

Molecular Formula

C11H14ClFN4O3

Molecular Weight

304.70 g/mol

IUPAC Name

(3S,4S)-4-(5-chloro-4-nitropyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine

InChI

InChI=1S/C11H14ClFN4O3/c12-11-10(17(18)19)3-14-16(11)9-1-2-15(4-8(9)13)7-5-20-6-7/h3,7-9H,1-2,4-6H2/t8-,9-/m0/s1

InChI Key

YVYSXVZMZGTRFP-IUCAKERBSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N2C(=C(C=N2)[N+](=O)[O-])Cl)F)C3COC3

Canonical SMILES

C1CN(CC(C1N2C(=C(C=N2)[N+](=O)[O-])Cl)F)C3COC3

Origin of Product

United States

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